Methyl 4-benzylmorpholine-2-carboxylate

カタログ番号 B597345

CAS番号:

135782-29-5

分子量: 235.283

InChIキー: XXHMAJMVQRTGQE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

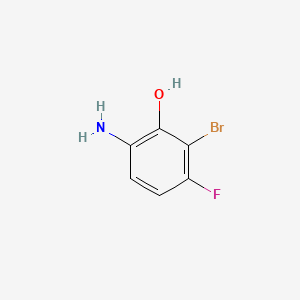

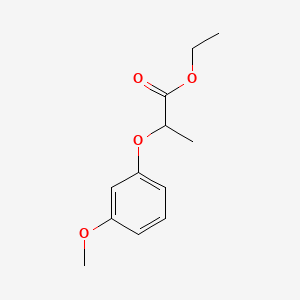

Molecular Structure Analysis

Methyl 4-benzylmorpholine-2-carboxylate has a molecular formula of C13 H17 N O3 . It contains total 35 bond(s); 18 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic) .Physical And Chemical Properties Analysis

Methyl 4-benzylmorpholine-2-carboxylate has a molecular weight of 235.281 .科学的研究の応用

-

- Field : Agriculture, specifically plant disease control .

- Application : Benzimidazole fungicides, which include various compounds, are used to prevent and control various plant diseases caused by fungi .

- Method : These fungicides are applied to plants to protect them from fungal diseases. The exact method of application can vary depending on the specific fungicide and the type of plant disease .

- Results : These fungicides have been found to be highly effective and exhibit low toxicity. They have broad-spectrum fungicidal activity .

-

- Field : Various industries, including cosmetics and food preservation .

- Application : Parabens are used as preservatives and antimicrobial compounds .

- Method : Parabens are added to products to prevent the growth of harmful microorganisms. The exact method of application can vary depending on the specific product .

- Results : Parabens have been detected in various sources, including water, air, soil, and even human tissues .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-benzylmorpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHMAJMVQRTGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679106 | |

| Record name | Methyl 4-benzylmorpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-benzylmorpholine-2-carboxylate | |

CAS RN |

135782-29-5 | |

| Record name | Methyl 4-benzylmorpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

4-Benzylmorpholine-2-carboxylic acid hydrochloride (1.00 g, 3.88 mmol) in a 10 (w/w) % hydrochloric acid/methanol solution (20 mL) was stirred at room temperature for 2 hours. The solvent was evaporated and a saturated aqueous sodium bicarbonate solution was added to the residue to make the mixture basic. The mixture was then extracted with ethyl acetate and the extract washed with brine and was dried over magnesium sulfate. Evaporation of the solvent gave 730 mg (80%) of the desired compound as a colorless oil.

Quantity

1 g

Type

reactant

Reaction Step One

Name

Yield

80%

Citations

For This Compound

1

Citations

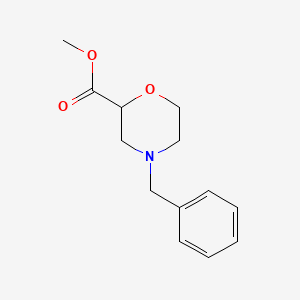

… Next, we conducted the synthesis of a spirocyclized morpholine derivative starting from methyl 4-benzylmorpholine-2-carboxylate (31) (Scheme 2). Alkylation with 3-bromoprop-1-ene, …

Number of citations: 35

pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)

![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)